(RS)-MCPG is a phenylglycine derivative widely employed in scientific research as a pharmacological tool to investigate the function of metabotropic glutamate receptors (mGluRs) in the central nervous system (CNS). [] Initially recognized as a non-selective antagonist of mGluRs, subsequent studies have revealed its complex pharmacological profile, exhibiting both agonist and antagonist actions on different mGluR subtypes. [, , , , ] This compound has played a crucial role in elucidating the diverse physiological and pathological roles of mGluRs in the CNS.
Related Compounds
L-Glutamate (Glu)
Relevance: L-Glutamate is the endogenous ligand for mGluRs, including those targeted by (RS)-MCPG []. Understanding the effects of L-glutamate is crucial as it provides context for the antagonist activity of (RS)-MCPG. While (RS)-MCPG blocks the activation of specific mGluR subtypes, L-glutamate activates these receptors, highlighting the opposing actions of these compounds in modulating mGluR signaling.
Relevance: (1S,3R)-ACPD is often used in conjunction with (RS)-MCPG to isolate the effects of different mGluR subtypes. Several studies cited in this analysis utilize (1S,3R)-ACPD to activate mGluRs, followed by the application of (RS)-MCPG to determine the involvement of specific subtypes [, , , , , , , , , , , , , , ]. For example, one study found that (1S,3R)-ACPD-induced potentiation of synaptic transmission was blocked by (RS)-MCPG, indicating the involvement of (RS)-MCPG -sensitive mGluRs in this process [].
(RS)-3,5-Dihydroxyphenylglycine (DHPG)
Relevance: DHPG is another tool used to dissect the specific roles of mGluR subtypes. Its selectivity for group I mGluRs contrasts with the broader antagonist profile of (RS)-MCPG [, , ]. By comparing the effects of DHPG and (RS)-MCPG, researchers can better understand the contribution of group I mGluRs in various physiological and pathological conditions.
Relevance: DCG-IV is a valuable pharmacological tool for investigating the physiological and pathological roles of group II mGluRs. Its contrasting effects with (RS)-MCPG, which shows a different profile in antagonizing mGluRs, allow for the dissection of signaling pathways and cellular responses mediated by different mGluR subtypes [, , , , ].
L-2-Amino-3-phosphonopropionic Acid (L-AP3)
Relevance: L-AP3 and (RS)-MCPG share an overlapping target in mGluR2, but their mechanisms of action and selectivity profiles differ [, , , , ]. These differences are crucial for researchers exploring the specific contribution of mGluR2 in various physiological processes. For instance, one study highlighted that L-AP3 blocked the effect of (1S,3R)-ACPD on miniature inhibitory postsynaptic currents (mIPSCs) while (RS)-MCPG blocked both mIPSC and spontaneous IPSC (sIPSC) responses [], suggesting a more selective action of L-AP3 on a particular mGluR subtype regulating mIPSCs.
(+)-2-Amino-4-phosphonobutyric Acid (L-AP4)
Relevance: L-AP4 selectively activates a distinct group of mGluRs that are not directly antagonized by (RS)-MCPG [, , , ]. This contrast in target specificity allows researchers to differentiate the roles of group II and III mGluRs in modulating neuronal activity and synaptic plasticity.
Relevance: MAP4 serves as a useful tool to investigate the functions of mGluR4, a subtype not directly targeted by (RS)-MCPG [, ]. By comparing the effects of MAP4 and (RS)-MCPG, researchers can dissect the contributions of different mGluR subtypes in mediating specific physiological responses.
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG)
Compound Description: (S)-4C3HPG exhibits a complex pharmacological profile, acting as an agonist at mGluR2 and an antagonist at mGluR1 [, , , ].
Relevance: The unique agonist-antagonist profile of (S)-4C3HPG differentiates it from (RS)-MCPG and makes it a valuable tool for dissecting the roles of mGluR1 and mGluR2 in various physiological processes [, , , ]. Notably, one study found that (S)-4C3HPG could restore synaptic transmission to control levels in a model of epilepsy, suggesting its potential as an anticonvulsant, a property not directly attributed to (RS)-MCPG [].
(S)-4-Carboxyphenylglycine (4-CPG)
Compound Description: 4-CPG is an antagonist at both mGluR1 and mGluR5 subtypes, though it demonstrates higher potency at mGluR1 [, ].
Relevance: Although both (RS)-MCPG and 4-CPG antagonize group I mGluRs, 4-CPG shows a higher potency for mGluR1 compared to (RS)-MCPG [, ]. This difference in potency highlights the importance of considering the specific pharmacological profiles of different mGluR antagonists when interpreting experimental results.
(+)-α-Methyl-4-carboxyphenylglycine ((+)-MCPG)
Compound Description: (+)-MCPG is the (+) enantiomer of (RS)-MCPG, acting as a selective antagonist at mGluR1 while showing antagonist activity at mGluR2 at higher concentrations [].
Relevance: The distinct pharmacological profiles of (+)-MCPG and (RS)-MCPG, particularly their differential activity at mGluR2, highlight the importance of stereochemistry in determining the pharmacological effects of mGluR ligands []. One study directly compared these enantiomers and found that (+)-MCPG, in contrast to (RS)-MCPG, did not affect afferent-evoked bursting in a model of epilepsy []. These findings underline the need for precise characterization and use of enantiomerically pure compounds in mGluR research.
Source and Classification
(RS)-MCPG is synthesized chemically and is classified as an antagonist of metabotropic glutamate receptors. These receptors are G protein-coupled receptors that play significant roles in synaptic transmission and plasticity in the central nervous system. The compound is recognized for its ability to interfere with glutamate signaling, which is crucial for various neurological processes.
Synthesis Analysis
The synthesis of (RS)-MCPG involves several key steps, primarily focusing on the modification of 4-carboxyphenylglycine. A common synthetic route includes:
Starting Material: The synthesis typically begins with 4-carboxyphenylglycine.
Reagents: Common reagents include methylating agents that introduce the methyl group at the α-position.
Reaction Conditions: The reactions may require specific conditions such as temperature control, pH adjustments, and solvent selection to optimize yield and purity.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity (>98%) suitable for biological studies.
The detailed methodology can vary based on the specific laboratory protocols followed but generally adheres to established synthetic organic chemistry practices.
Molecular Structure Analysis
(RS)-MCPG has a molecular formula of C10H11NO4 and a molecular weight of 209.2 g/mol. Its structure includes:
Functional Groups: The compound features a carboxylic acid group (-COOH) and an amino group (-NH2), which are critical for its receptor binding properties.
Stereochemistry: As indicated by its name, (RS)-MCPG exists as a racemic mixture of two enantiomers, (R)-MCPG and (S)-MCPG, each contributing differently to its pharmacological profile.
Structural Representation: The SMILES notation for (RS)-MCPG is CC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N, which provides insight into its three-dimensional arrangement.
Chemical Reactions Analysis
(RS)-MCPG primarily participates in competitive antagonism at metabotropic glutamate receptors. Key aspects include:
Antagonistic Action: It effectively blocks the action of glutamate at both group I and II metabotropic receptors, preventing receptor activation even in the presence of agonists like L-glutamate.
Concentration-Dependent Effects: Research indicates that varying concentrations of (RS)-MCPG can shift dose-response curves for glutamate, demonstrating its competitive nature.
Impact on Long-Term Potentiation: Studies have shown that (RS)-MCPG does not inhibit long-term potentiation in certain neuronal pathways, suggesting selective modulation rather than complete blockade.
Mechanism of Action
The mechanism by which (RS)-MCPG exerts its effects involves:
Receptor Binding: Upon administration, (RS)-MCPG binds to the allosteric sites on metabotropic glutamate receptors, inhibiting their activation by endogenous ligands like glutamate.
Signal Transduction Interference: This binding disrupts downstream signaling pathways typically activated by receptor stimulation, thereby modulating neuronal excitability and synaptic plasticity.
Physiological Effects: The inhibition of these receptors can lead to various physiological outcomes, including alterations in locomotor activity and potential anxiolytic effects.
Physical and Chemical Properties Analysis
(RS)-MCPG exhibits several notable physical and chemical properties:
Appearance: It is typically found as a white solid.
Solubility: The compound is soluble in water when prepared as a sodium salt and can be dissolved in dilute sodium hydroxide solutions.
Stability: It remains stable under room temperature conditions but should be stored properly to maintain purity.
Chemical Behavior: As an acid with a carboxyl group, it may participate in acid-base reactions typical of amino acids.
Applications
The applications of (RS)-MCPG span various domains within neuroscience and pharmacology:
Research Tool: It serves as a critical tool for studying the roles of metabotropic glutamate receptors in synaptic transmission and plasticity.
Neuropharmacology Studies: Investigations into its effects on behavioral models have provided insights into potential therapeutic uses for conditions like anxiety disorders or schizophrenia.
Drug Development: Its ability to modulate glutamatergic signaling makes it a candidate for developing new pharmacotherapies targeting neurological disorders characterized by dysfunctional glutamate transmission.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Group I / group II metabotropic glutamate receptor antagonist. Water soluble form. Also available in Kit: mGlu antagonists. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration. Sodium salt of (RS)-MCPG
Rotenone appears as colorless to brownish crystals or a white to brownish-white crystalline powder. Has neither odor nor taste. (NTP, 1992) Rotenone is a member of the class of rotenones that consists of 1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one substituted at position 2 by a prop-1-en-2-yl group and at positions 8 and 9 by methoxy groups (the 2R,6aS,12aS-isomer). A non-systemic insecticide, it is the principal insecticidal constituent of derris (the dried rhizome and root of Derris elliptica). It has a role as a phytogenic insecticide, a mitochondrial NADH:ubiquinone reductase inhibitor, a metabolite, an antineoplastic agent, a toxin and a piscicide. It is an organic heteropentacyclic compound and a member of rotenones. Rotenone is an isoflavone compound that naturally occurs in the jicama vine plant as well as many Fabaceae plants. It has broad spectrum insecticide and pesticide activity and is also toxic to fish. Rotenone is a natural product found in Piscidia piscipula, Derris elliptica, and other organisms with data available. Rotenone is a naturally occurring organic heteropentacyclic compound and member of rotenones that is found in the roots of several plant species. It is a mitochondrial NADH:ubiquinone reductase inhibitor, toxin, and metabolite, and is used as an antineoplastic agent and insecticide. It is characterized as a colorless to brownish or a white to brownish-white crystalline solid that is odorless. Exposure occurs by inhalation, ingestion, or contact. Rotenone is found in jicama. Rotenone is widely distributed in the Leguminosae (Papilionoideae) e.g. Pachyrrhizus erosus (yam bean).Rotenone is an odorless chemical that is used as a broad-spectrum insecticide, piscicide, and pesticide. It occurs naturally in the roots and stems of several plants such as the jicama vine plant. In mammals, including humans, it is linked to the development of Parkinson's disease. (Wikipedia)
Rotenone has been shown to exhibit apoptotic, neuroprotectant and neuroprotective functions (A7776, A7777, A7777).
Rotenone belongs to the family of Rotenoids. These are phenolic compounds containing aA cis-fused tetrahydrochromeno[3,4-b]chromenenucleus. Many rotenoids contain an additional ring, e.g rotenone[1]. (Reference: [1] IUPAC. Compendium of Chemical Terminology, 2nd ed. (the Gold Book). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). XML on-line corrected version: http://goldbook.iupac.org (2006-) created by M. Nic, J. Jirat, B. Kosata; updates compiled by A. Jenkins. ISBN 0-9678550-9-8. doi:10.1351/goldbook. (PAC, 1995, 67, 1307 (Glossary of class names of organic compounds and reactivity intermediates based on structure (IUPAC Recommendations 1995)) on page 1364)). A botanical insecticide that is an inhibitor of mitochondrial electron transport.
Rosuvastatin is a dihydroxy monocarboxylic acid that is (6E)-7-{4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl} hept-6-enoic acid carrying two hydroxy substituents at positions 3 and 5 (the 3R,5S-diastereomer). It has a role as an antilipemic drug, an anti-inflammatory agent, a CETP inhibitor, a cardioprotective agent, a xenobiotic and an environmental contaminant. It is a member of pyrimidines, a sulfonamide, a dihydroxy monocarboxylic acid, a statin (synthetic) and a member of monofluorobenzenes. It is functionally related to a hept-6-enoic acid. It is a conjugate acid of a rosuvastatin(1-). Rosuvastatin, also known as the brand name product Crestor, is a lipid-lowering drug that belongs to the statin class of medications, which are used to lower the risk of cardiovascular disease and manage elevated lipid levels by inhibiting the endogenous production of cholesterol in the liver. More specifically, statin medications competitively inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid and is the third step in a sequence of metabolic reactions involved in the production of several compounds involved in lipid metabolism and transport including cholesterol, low-density lipoprotein (LDL) (sometimes referred to as "bad cholesterol"), and very low-density lipoprotein (VLDL). Prescribing of statin medications is considered standard practice following any cardiovascular events and for people with a moderate to high risk of development of CVD, such as those with Type 2 Diabetes. The clear evidence of the benefit of statin use coupled with very minimal side effects or long term effects has resulted in this class becoming one of the most widely prescribed medications in North America. Rosuvastatin and other drugs from the statin class of medications including [atorvastatin], [pravastatin], [simvastatin], [fluvastatin], and [lovastatin] are considered first-line options for the treatment of dyslipidemia. This is largely due to the fact that cardiovascular disease (CVD), which includes heart attack, atherosclerosis, angina, peripheral artery disease, and stroke, has become a leading cause of death in high-income countries and a major cause of morbidity around the world. Elevated cholesterol levels, and in particular, elevated low-density lipoprotein (LDL) levels, are an important risk factor for the development of CVD. Use of statins to target and reduce LDL levels has been shown in a number of landmark studies to significantly reduce the risk of development of CVD and all-cause mortality. Statins are considered a cost-effective treatment option for CVD due to their evidence of reducing all-cause mortality including fatal and non-fatal CVD as well as the need for surgical revascularization or angioplasty following a heart attack. Evidence has shown that even for low-risk individuals (with <10% risk of a major vascular event occurring within 5 years) statins cause a 20%-22% relative reduction in major cardiovascular events (heart attack, stroke, coronary revascularization, and coronary death) for every 1 mmol/L reduction in LDL without any significant side effects or risks. While all statin medications are considered equally effective from a clinical standpoint, rosuvastatin is considered the most potent; doses of 10 to 40mg rosuvastatin per day were found in clinical studies to result in a 45.8% to 54.6% decreases in LDL cholesterol levels, which is about three-fold more potent than [atorvastatin]'s effects on LDL cholesterol. However, the results of the SATURN trial concluded that despite this difference in potency, there was no difference in their effect on the progression of coronary atherosclerosis. Rosuvastatin is also a unique member of the class of statins due to its high hydrophilicity which increases hepatic uptake at the site of action, low bioavailability, and minimal metabolism via the Cytochrome P450 system. This last point results in less risk of drug-drug interactions compared to [atorvastatin], [lovastatin], and [simvastatin], which are all extensively metabolized by Cytochrome P450 (CYP) 3A4, an enzyme involved in the metabolism of many commonly used drugs. Drugs such as [ciclosporin], [gemfibrozil], and some antiretrovirals are more likely to interact with this statin through antagonism of OATP1B1 organic anion transporter protein 1B1-mediated hepatic uptake of rosuvastatin. Rosuvastatin is a HMG-CoA Reductase Inhibitor. The mechanism of action of rosuvastatin is as a Hydroxymethylglutaryl-CoA Reductase Inhibitor. Rosuvastatin is a commonly used cholesterol lowering agent (statin) that is associated with mild, asymptomatic and self-limited serum aminotransferase elevations during therapy, and rarely with clinically apparent acute liver injury. Rosuvastatin is a statin with antilipidemic and potential antineoplastic activities. Rosuvastatin selectively and competitively binds to and inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This leads to a decrease in hepatic cholesterol levels and increase in uptake of LDL cholesterol. In addition, rosuvastatin, like other statins, exhibits pro-apoptotic, growth inhibitory, and pro-differentiation activities in a variety of tumor cell types; these antineoplastic activities may be due, in part, to inhibition of the isoprenylation of Ras and Rho GTPases and related signaling cascades. Rosuvastatin Calcium is the calcium salt form of rosuvastatin, a statin with antilipidemic activity. Rosuvastatin selectively and competitively binds to and inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This leads to a decrease in hepatic cholesterol levels and increase in uptake of LDL cholesterol. Rosuvastatin is an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. HMG-CoA reducuase catalyzes the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in cholesterol biosynthesis. Rosuvastatin belongs to a class of medications called statins and is used to reduce plasma cholesterol levels and prevent cardiovascular disease. A HYDROXYMETHYLGLUTARYL-COA-REDUCTASE INHIBITOR, or statin, that reduces the plasma concentrations of LDL-CHOLESTEROL; APOLIPOPROTEIN B, and TRIGLYCERIDES while increasing HDL-CHOLESTEROL levels in patients with HYPERCHOLESTEROLEMIA and those at risk for CARDIOVASCULAR DISEASES. See also: Rosuvastatin Calcium (has salt form); Rosuvastatin Zinc (has salt form).
Rothindin belongs to the class of organic compounds known as isoflavonoid o-glycosides. These are o-glycosylated derivatives of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one. Rothindin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, rothindin is primarily located in the cytoplasm. Outside of the human body, rothindin can be found in herbs and spices and tea. This makes rothindin a potential biomarker for the consumption of these food products.
Rotigotine is a member of tetralins. Rotigotine (Neupro) is a non-ergoline dopamine agonist indicated for the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS) in Europe and the United States. It is formulated as a once-daily transdermal patch which provides a slow and constant supply of the drug over the course of 24 hours. Like other dopamine agonists, rotigotine has been shown to possess antidepressant effects and may be useful in the treatment of depression as well. Rotigotine was developed by Aderis Pharmaceuticals. In 1998 Aderis licensed worldwide development and commercialization rights to Schwarz Pharma of Germany. It was approved by the European Medicines Agency in 2006 and by the FDA in 2007. However, all Neupro patches in the United States and some of Europe were recalled in 2008 due to delivery mechanism issues. Rotigotine has been authorized as a treatment for RLS since August 2008. Rotigotine is a Nonergot Dopamine Agonist. The mechanism of action of rotigotine is as a Dopamine Agonist. Rotigotine is a non-ergot dopamine receptor agonist used in the therapy of Parkinson disease and restless leg syndrome. Administered as a once daily transdermal patch, rotigotine has not been associated with serum enzyme elevations during treatment or with episodes of clinically apparent liver injury.